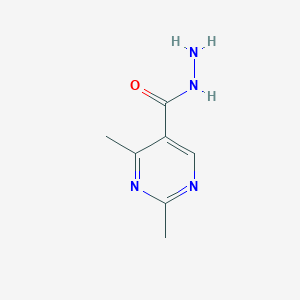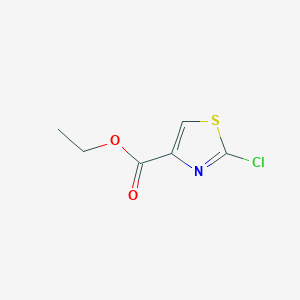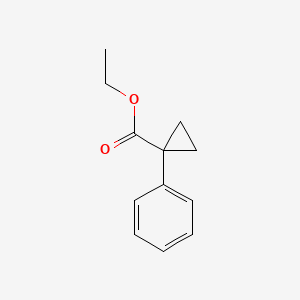
2,4-Dimethylpyrimidine-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyrimidine-5-carbohydrazide is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Crystallography and Molecular Recognition
The compound 2,4-Dimethylpyrimidine-5-carbohydrazide has been explored in various scientific research domains. One significant application is in the field of crystallography, where it is used in the formation of cocrystals. These cocrystals involve 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids and demonstrate intricate hydrogen bonding patterns and ring motifs, crucial for understanding molecular recognition and interactions in crystal structures. The cocrystals exhibit hydrogen bonds and halogen bonds, contributing to their stability and unique structural features. Such insights are valuable for the design of new materials and the study of molecular interactions (Rajam et al., 2018).
Role in Synthesis of Heterocyclic Compounds
This compound is also instrumental in the synthesis of various heterocyclic compounds. Studies have developed efficient methods for synthesizing compounds like 4,6-dimethylpyridine-2,3-dicarbonitrile and explored their reactions with N-acylhydrazines. These reactions yield structural isomers and disubstituted dicarbohydrazides, contributing to the diversity of heterocyclic chemistry and expanding the library of compounds with potential biological and pharmaceutical applications (Rudenko et al., 2013; Rudenko et al., 2011).
Applications in Biological Activity Estimation
Furthermore, this compound is significant in the creation of biologically active molecules. For instance, N-(5-aminomethyl-4H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amines, derived from reactions involving N-(4,6-dimethylpyrimidin-2-yl)cyanamide and glycine hydrazides, show potential for biological activity estimation. Such compounds enrich the field of medicinal chemistry by providing new candidates for drug development and biological studies (Prezent et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as 2,4-diaminopyrimidines, have been reported to target enzymes like dihydrofolate reductase (dhfr) in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that related compounds, such as 2,4-diaminopyrimidines, have been shown to inhibit the activity of their target enzymes, thereby disrupting essential biochemical processes .
Biochemical Pathways
Related compounds like 2,4-diaminopyrimidines have been shown to disrupt the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .
Result of Action
Related compounds have been shown to inhibit the growth of certain bacteria by disrupting essential biochemical processes .
Analyse Biochimique
Biochemical Properties
2,4-Dimethylpyrimidine-5-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial in the folate pathway. This interaction can lead to the inhibition of the enzyme’s activity, affecting the synthesis of nucleotides and, consequently, DNA replication and repair . Additionally, this compound can bind to proteins involved in cellular signaling pathways, altering their function and impacting cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering the release of cytochrome c . This leads to the activation of caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, this compound can influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, the compound can affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of dihydrofolate reductase, which leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . This inhibition results in the disruption of DNA synthesis and repair, ultimately leading to cell death. Additionally, this compound can bind to other biomolecules, such as proteins involved in the regulation of the cell cycle, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate pathway. It interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of tetrahydrofolate production . This interaction affects the synthesis of nucleotides and amino acids, ultimately influencing cellular metabolism. Additionally, the compound can alter metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications, further influencing its effects on cellular processes .
Propriétés
IUPAC Name |
2,4-dimethylpyrimidine-5-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPWGOVAVFNIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529708 |
Source


|
| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88317-45-7 |
Source


|
| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)











